molecular formula C20H13N3OS2 B2725157 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide CAS No. 1210210-24-4

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide

Cat. No. B2725157
CAS RN: 1210210-24-4
M. Wt: 375.46
InChI Key: LUKJYOPCKAOSMQ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups including a benzothiazole, thiophene, indole, and carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures (benzothiazole, thiophene, and indole) and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Thiazolylindoles and Benzimidazoles : Investigations into thiazolylindoles have revealed their potential cannabinoid receptor activity. Although the primary focus has been on their presence in designer drugs, the structural elucidation of these compounds provides a basis for exploring their interaction with biological systems (Westphal et al., 2015).

Biphenyl Benzothiazole-2-carboxamide Derivatives : A series of these derivatives were synthesized and screened for diuretic activity, highlighting the potential of benzothiazole derivatives in developing therapeutic agents (Yar & Ansari, 2009).

Anti-inflammatory Activity of Indole Derivatives : Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the versatility of indole-based structures in medicinal chemistry (Verma et al., 1994).

Electrochemical Synthesis of Benzothiazoles : A metal- and reagent-free method for synthesizing benzothiazoles through electrochemical thiolation has been developed, showcasing an environmentally friendly approach to constructing biologically relevant heterocycles (Qian et al., 2017).

Antimicrobial and Anticancer Applications

Antimicrobial Agents : N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity, indicating the potential of thiazole derivatives as antimicrobial agents (Incerti et al., 2017).

Anticancer Evaluation : The synthesis and evaluation of novel benzothiazole derivatives for anticancer activity highlight the ongoing search for new therapeutic agents in the fight against cancer (Ravinaik et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c24-18(14-11-21-15-6-2-1-5-12(14)15)23-19-13(9-10-25-19)20-22-16-7-3-4-8-17(16)26-20/h1-11,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKJYOPCKAOSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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